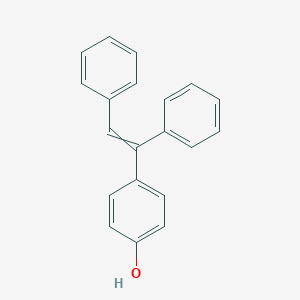
Phenol, 4-(1,2-diphenylethenyl)-
描述
N-(对香豆酰) 5-羟色胺是一种天然存在的聚酚类化合物,存在于红花 (Carthamus tinctorius) 和小米等植物中 。 它以其抗氧化、抗动脉粥样硬化和抗炎特性而闻名 。 由于其潜在的治疗应用,尤其是在医药和生物学领域,这种化合物引起了极大的兴趣。
准备方法
合成路线和反应条件: N-(对香豆酰) 5-羟色胺可以通过5-羟色胺与对香豆酸的偶联合成。 反应通常涉及使用偶联剂,如二环己基碳二亚胺 (DCC) 和 4-二甲氨基吡啶 (DMAP),在二氯甲烷等有机溶剂中进行 。 反应在温和条件下进行,通常在室温下进行,以得到所需产物。
工业生产方法: 高速逆流色谱 (HSCCC) 已成功应用于从红花籽粉中制备分离和纯化 N-(对香豆酰) 5-羟色胺 。 该方法涉及使用由氯仿、甲醇和盐酸组成的两相溶剂体系。 上层作为固定相,下层作为流动相。 这种技术可以有效地提取和纯化化合物,获得高纯度产品。
化学反应分析
反应类型: N-(对香豆酰) 5-羟色胺经历各种化学反应,包括:
氧化: 该化合物通过中和自由基和减轻氧化应激来表现出抗氧化特性.
还原: 它可以参与还原反应,尽管具体的细节文献记录较少。
取代: 该化合物可以进行取代反应,尤其是在强亲核试剂存在的情况下。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 可使用硼氢化钠等还原剂。
取代: 强亲核试剂,如氢氧化钠,可以促进取代反应。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化反应通常会产生 N-(对香豆酰) 5-羟色胺的氧化衍生物。
科学研究应用
N-(对香豆酰) 5-羟色胺在科学研究中具有广泛的应用:
作用机制
N-(对香豆酰) 5-羟色胺通过多种机制发挥作用:
相似化合物的比较
N-(对香豆酰) 5-羟色胺因其抗氧化、抗动脉粥样硬化和抗炎特性的结合而独一无二。 类似的化合物包括:
N-阿魏酰 5-羟色胺: 另一种具有类似抗氧化和抗炎特性的 5-羟色胺衍生物.
N-咖啡酰 5-羟色胺: 表现出对 α-葡萄糖苷酶的强抑制活性,使其在治疗糖尿病中发挥作用.
N-(对香豆酰) 5-羟色胺因其强大的生物活性及其潜在的治疗应用而脱颖而出,使其成为进一步研究和开发的宝贵化合物。
生物活性
Phenol, 4-(1,2-diphenylethenyl)-, also known as stilbene phenol, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula: CHO
- Molecular Weight: 222.27 g/mol
1. Anticancer Activity
Phenol, 4-(1,2-diphenylethenyl)- has shown promising anticancer properties in various studies. Research indicates that it exhibits cytotoxic effects against several cancer cell lines. For instance:
- Study Findings: In vitro studies demonstrated that this compound inhibits cell proliferation in human breast cancer (MCF-7) and colon cancer (HCT116) cell lines.
- Mechanism of Action: The compound induces apoptosis and cell cycle arrest, primarily through the activation of caspase pathways and modulation of Bcl-2 family proteins .
2. Antioxidant Activity
The antioxidant capacity of phenol compounds is well-documented. Phenol, 4-(1,2-diphenylethenyl)- demonstrates significant free radical scavenging activity:
- Research Results: It has been shown to reduce oxidative stress markers in cellular models, enhancing the survival of cells exposed to oxidative agents.
- Comparative Analysis: In comparison with established antioxidants like ascorbic acid and trolox, phenol exhibited comparable or superior activity in scavenging DPPH radicals .
3. Antimicrobial Activity
The antimicrobial properties of phenolic compounds are notable, with phenol, 4-(1,2-diphenylethenyl)- showing effectiveness against various pathogens:
- Efficacy Against Bacteria: Studies have reported its inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Fungal Activity: The compound also exhibits antifungal properties against Candida species .
4. Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, and compounds with anti-inflammatory properties are valuable:
- Mechanism: Phenol, 4-(1,2-diphenylethenyl)- reduces the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophages.
- Clinical Relevance: Its anti-inflammatory activity may contribute to its overall therapeutic potential in chronic inflammatory conditions .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted on the effects of phenol, 4-(1,2-diphenylethenyl)- on breast cancer cell lines revealed:
- Methodology: MCF-7 cells were treated with varying concentrations of the compound.
- Results: A dose-dependent decrease in cell viability was observed after 48 hours of treatment. The IC50 value was determined to be approximately 25 µM.
Case Study 2: Antioxidant Potential
In a randomized controlled trial assessing the antioxidant effects of phenolic compounds:
- Participants: Healthy volunteers received supplements containing phenol derivatives for four weeks.
- Findings: Significant reductions in serum malondialdehyde levels were noted, indicating decreased oxidative stress.
属性
IUPAC Name |
4-(1,2-diphenylethenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O/c21-19-13-11-18(12-14-19)20(17-9-5-2-6-10-17)15-16-7-3-1-4-8-16/h1-15,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKRFZKNGJTQCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408066 | |
| Record name | Phenol, 4-(1,2-diphenylethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82925-28-8 | |
| Record name | Phenol, 4-(1,2-diphenylethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















